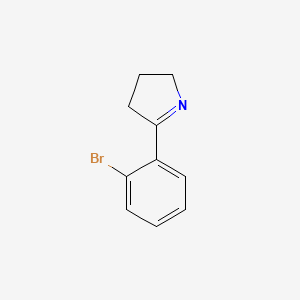

5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole

描述

5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (CAS: 129540-26-7) is a bicyclic compound featuring a partially saturated pyrrole ring with a 2-bromophenyl substituent at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

属性

分子式 |

C10H10BrN |

|---|---|

分子量 |

224.10 g/mol |

IUPAC 名称 |

5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C10H10BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5H,3,6-7H2 |

InChI 键 |

GVWPMJOLTZSVCT-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=NC1)C2=CC=CC=C2Br |

产品来源 |

United States |

相似化合物的比较

Halogen-Substituted Analogues

Key Compounds :

- 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole (Exact Mass: 179.0252274)

- 5-(2-Fluorophenyl)-3,4-dihydro-2H-pyrrole (Synthesized in 43.6% yield as a yellow oil)

- 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole (Studied for enzymatic stereoselectivity)

Analysis :

- Electronic Effects : Bromine's electron-withdrawing nature (σp = 0.26) enhances electrophilic reactivity compared to chlorine (σp = 0.23) and fluorine (σp = 0.06). This may influence reactions like nucleophilic aromatic substitution.

- Physical State : The fluoro analogue (2-F) is an oil, whereas brominated/chlorinated derivatives may exhibit higher melting points due to increased molecular weight and halogen interactions .

Aromatic Ring Variants

Key Compounds :

- 5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole (CAS: 765312-46-7)

- 5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole (Molecular Weight: 173.25)

Table 2: Comparison of Aromatic Substituents

Analysis :

- Electron Density : The furan ring in 5-(5-Methyl-2-furyl)-dihydro-2H-pyrrole increases electron density, favoring electrophilic attacks, whereas bromophenyl derivatives are more electrophilic.

Complex Derivatives and Pharmacological Potential

Key Compounds :

- 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters (Synthesized via one-pot method, 25% yield)

- Diketopyrrolopyrrole derivatives (e.g., 6-(4-Bromophenyl)-diketopyrrolopyrrole)

Analysis :

- Synthetic Utility: The bromine in 5-(2-bromophenyl) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated derivatives.

- Pharmacological Relevance: Amino esters with stereocenters () highlight the dihydropyrrole core's adaptability in designing bioactive molecules.

常见问题

Q. What are effective synthetic routes for 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole?

A base-assisted cyclization strategy using inexpensive precursors is a viable approach. For example, refluxing precursors like N-(4-(halophenyl)-4-oxo-butyl)acetamide with hydrochloric acid in ethanol (1:3 v/v) under reflux for 20 hours yields dihydro-pyrrole derivatives. Column chromatography (ethyl acetate/petroleum ether) and recrystallization (methylene chloride) are effective for purification, achieving ~69% yield . Modifications, such as introducing aryl substituents via SEAr reactions, can further diversify the scaffold .

Q. How can spectroscopic techniques characterize this compound?

- 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 6.8–7.5 ppm for bromophenyl) and pyrroline ring protons (δ 2.5–3.5 ppm for CH2 groups) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 256.03 for C11H10BrN) .

- FTIR : Identify carbonyl (1650–1750 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

Q. What crystallographic parameters define its structure?

Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with unit cell dimensions a = 18.254 Å, b = 5.640 Å, c = 13.010 Å, and β = 97.13°. The dihedral angle between the bromophenyl and pyrroline rings (~85°) indicates limited conjugation, influencing electronic properties .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields during scale-up synthesis?

Lower yields during scale-up may arise from inefficient heat transfer or side reactions. Optimize by:

Q. What computational methods predict reactivity for functionalization?

- DFT calculations : Model electrophilic aromatic substitution (SEAr) sites using Fukui indices. The bromophenyl group directs substituents to meta positions due to its electron-withdrawing effect.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by aligning the pyrroline scaffold’s hydrophobic pocket with active sites .

Q. How to analyze unexpected byproducts in SEAr reactions?

Q. How does atmospheric reactivity impact stability studies?

Under oxidative conditions (e.g., OH radicals), the pyrroline ring may degrade via hydrogen abstraction. Use pseudo-first-order kinetics models to estimate half-lives in environmental simulations. For lab storage, inert atmospheres (N2/Ar) and low temperatures (-20°C) are recommended to prevent degradation .

Q. What strategies evaluate biological activity in drug discovery?

- In vitro assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization.

- SAR studies : Compare analogues (e.g., 5-(4-fluorophenyl) derivatives) to assess the bromine atom’s role in target binding .

- Metabolic stability : Use liver microsomes to measure CYP450-mediated oxidation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。